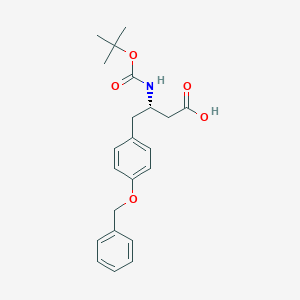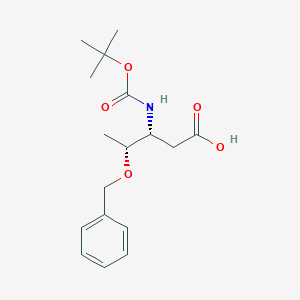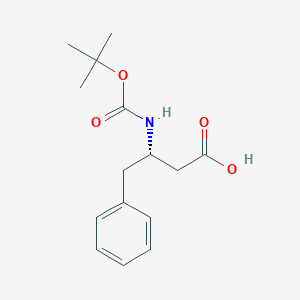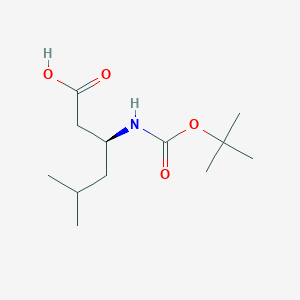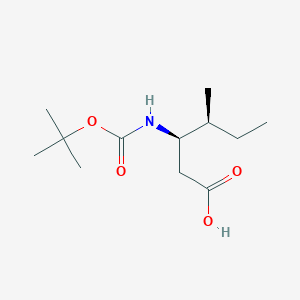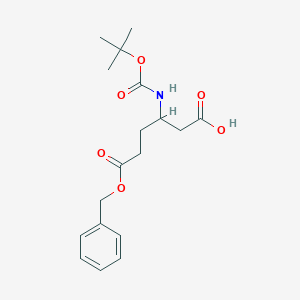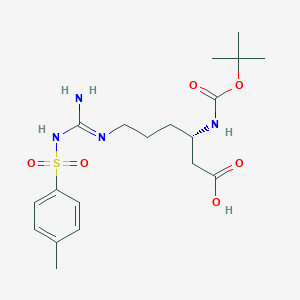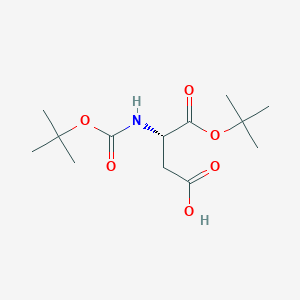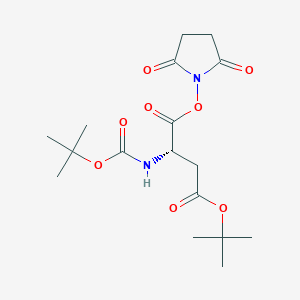
Boc-Glu(Osu)-Otbu
Descripción general
Descripción
“Boc-Glu(Osu)-Otbu” is a chemical compound with the molecular formula C18H28N2O8 . It is used in various chemical and biochemical applications.
Synthesis Analysis
“Boc-Glu(Osu)-Otbu” can be used for the solid-phase peptide synthesis . The synthesis process involves complex chemical reactions that require precise control of conditions to ensure the desired product is obtained.Molecular Structure Analysis
The molecular structure of “Boc-Glu(Osu)-Otbu” is defined by its molecular formula, C18H28N2O8 . The exact structure can be determined using various analytical techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “Boc-Glu(Osu)-Otbu” are complex and can vary depending on the conditions and the presence of other chemicals . Detailed analysis of these reactions would require specific experimental data.Physical And Chemical Properties Analysis
“Boc-Glu(Osu)-Otbu” is a solid compound . Its molecular weight is 400.43 . More detailed physical and chemical properties would require specific experimental measurements.Aplicaciones Científicas De Investigación
“Boc-Glu(Osu)-Otbu” is a compound used in the field of peptide synthesis . It’s used for the solid-phase peptide synthesis containing glutamate benzyl ester residues . This process is important in the creation of peptides, which are short chains of amino acids that play crucial roles in biological functions.
The methods of application or experimental procedures involve using “Boc-Glu(Osu)-Otbu” in the solid-phase peptide synthesis . The specifics of these procedures can vary widely depending on the particular peptide being synthesized and the specific experimental setup.
- Scientific Field : Peptide Synthesis
- Summary of the Application : “Boc-Glu(Osu)-Otbu” is used for the solid-phase peptide synthesis containing glutamate benzyl ester residues . This process is crucial in the creation of peptides, which are short chains of amino acids that play vital roles in biological functions .
- Methods of Application or Experimental Procedures : The compound is used in the solid-phase peptide synthesis . The specifics of these procedures can vary widely depending on the particular peptide being synthesized and the specific experimental setup .
- Results or Outcomes : The successful use of “Boc-Glu(Osu)-Otbu” in peptide synthesis would result in the creation of the desired peptide . However, I couldn’t find specific quantitative data or statistical analyses related to the use of "Boc-Glu(Osu)-Otbu" .
Safety And Hazards
Propiedades
IUPAC Name |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O8/c1-17(2,3)26-15(24)11(19-16(25)27-18(4,5)6)7-10-14(23)28-20-12(21)8-9-13(20)22/h11H,7-10H2,1-6H3,(H,19,25)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGDWIAZPUAPHR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562666 | |
| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Glu(Osu)-Otbu | |
CAS RN |
81659-82-7 | |
| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



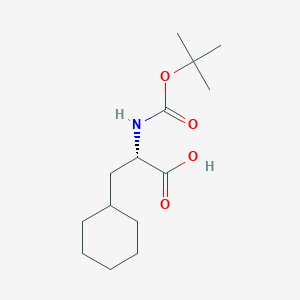

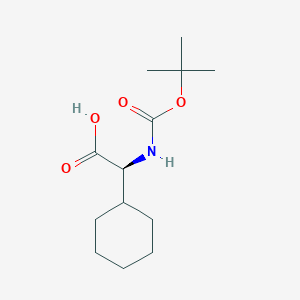
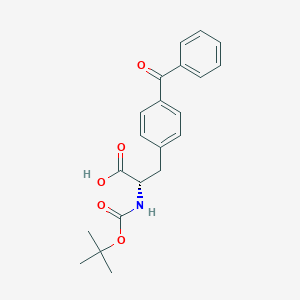
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558349.png)
